molecular formula C11H15NO B1605148 N-Isopropyl-4-methylbenzamide CAS No. 2144-17-4

N-Isopropyl-4-methylbenzamide

Cat. No.: B1605148
CAS No.: 2144-17-4
M. Wt: 177.24 g/mol
InChI Key: LFFFXNFXLRVMDX-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Contemporary Chemical Sciences

Benzamide and its derivatives represent a crucial class of organic compounds in the landscape of modern chemical and pharmaceutical sciences. ontosight.airesearchgate.netnih.gov These compounds, characterized by a benzene (B151609) ring attached to an amide group, serve as foundational structures in the development of a wide array of functional molecules. ontosight.ai Their structural versatility allows for modifications that can significantly influence their physical, chemical, and biological properties. ontosight.aiontosight.ai

In medicinal chemistry, benzamide derivatives have been investigated for a broad spectrum of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.airesearchgate.net The amide linkage is a key feature in many biologically active molecules and is a useful intermediate for the synthesis of various other compounds. researchgate.net Furthermore, the aromatic ring and the amide group provide sites for hydrogen bonding and other molecular interactions, which are critical for the biological activity of these compounds. psu.edu The stability and relative ease of synthesis from commercially available materials further enhance their importance in drug discovery and development. researchgate.net

Overview of N-Isopropyl-4-methylbenzamide's Role as a Synthetic Intermediate and Model Compound

This compound serves as a valuable building block, or synthetic intermediate, in the creation of more complex molecules. For instance, it is a precursor in the multi-step synthesis of the targeted anti-cancer drug N-(N'-carbobenzoxyglycylprolyl)procarbazine (Z-GP-Pcb). sioc-journal.cn In this process, 4-methylbenzaldehyde (B123495) is first converted to this compound. sioc-journal.cn This intermediate is then oxidized and undergoes further reactions to yield the final drug compound. sioc-journal.cn

Beyond its role in synthesis, this compound is also utilized as a model compound in fundamental chemical research. Its structure is simple enough to allow for detailed study, yet it contains the key functional groups—the benzamide core, an isopropyl group, and a methyl group—that are relevant to a wide range of more complex molecules. shu.ac.uk For example, it has been used in studies developing new catalytic methods for C-H bond amidation, a fundamental transformation in organic chemistry. shu.ac.uk The characterization of this compound and its reactions provides valuable insights that can be applied to the synthesis and understanding of other, more intricate benzamide derivatives. shu.ac.uk

Scope and Research Objectives within Chemical Literature

The study of this compound in chemical literature is primarily focused on its synthesis and its application as a reactive intermediate. Research objectives often revolve around developing efficient and environmentally friendly synthetic routes to this and related compounds. sioc-journal.cn A significant area of investigation involves its use in the synthesis of other valuable chemical entities. For example, it has been used as a starting material for the preparation of 2-iodo-N-isopropyl-4-methylbenzamide, a reagent used in amidation and esterification reactions. mdpi.comnsf.gov

Furthermore, research delves into the fundamental reactivity of this compound. Studies have explored its behavior in various chemical transformations, providing a deeper understanding of the reactivity of the benzamide functional group. shu.ac.uk This knowledge is crucial for designing new synthetic methodologies and for the targeted synthesis of novel compounds with desired properties.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
CAS Number2144-17-4
AppearanceWhite amorphous solid

Interactive Data Table: Spectroscopic Data for this compound

TechniqueData
1H NMR (CDCl3)δ: 7.65 (d, 2H), 7.21 (d, 2H), 5.97 (br s, 1H), 4.36-4.28 (m, 1H), 2.39 (s, 3H), 1.27 (d, 6H)
13C NMR (CDCl3)δ: 166.7, 141.9, 131.9, 129.1, 126.8, 41.8, 22.8, 21.4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(2)12-11(13)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFFXNFXLRVMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341910
Record name Benzamide, 4-methyl-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2144-17-4
Record name 4-Methyl-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2144-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-methyl-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Isopropyl 4 Methylbenzamide and Its Analogues

Classical and Modern Approaches to Amide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis. Both long-standing and contemporary methods are employed for the synthesis of N-isopropyl-4-methylbenzamide, each with distinct characteristics regarding efficiency, substrate scope, and environmental impact.

Carboxylic Acid/Acyl Chloride and Amine Condensation Routes

The most traditional and widely practiced method for amide synthesis involves the condensation of a carboxylic acid or its more reactive derivative, an acyl chloride, with an amine. fishersci.itnih.gov

The direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt, which requires high temperatures to dehydrate into the corresponding amide. chemguide.co.uk To circumvent this, carboxylic acids are frequently activated. A common strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.it The resulting acyl chloride is highly electrophilic and reacts readily with an amine, such as isopropylamine (B41738), to form the N-substituted amide. pearson.com This reaction, often referred to as the Schotten-Baumann reaction, typically proceeds at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct. fishersci.it

While reliable, these methods often require stoichiometric amounts of activating agents and bases, leading to significant waste generation. ucl.ac.uk The use of hazardous reagents like thionyl chloride also poses safety and environmental concerns. researchgate.net

ReagentRoleAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Carboxylic acid activationHigh reactivity of acyl chlorideGenerates HCl and SO₂ byproducts
Oxalyl Chloride ((COCl)₂)Carboxylic acid activationVolatile byproductsToxic and moisture-sensitive
Tertiary Amines (e.g., Pyridine)BaseNeutralizes HCl byproductCan be difficult to remove

One-Pot Oxidative Amidation Strategies

To address the limitations of classical methods, one-pot oxidative amidation strategies have emerged as a more atom-economical and efficient alternative. acs.orgrsc.org These methods generate the amide bond directly from aldehydes or alcohols and amines in a single step, avoiding the need for pre-activation of the carboxylic acid. organic-chemistry.org

One such strategy involves the in-situ generation of a reactive intermediate from an aldehyde, which then couples with an amine. acs.orgnih.govstrath.ac.uk For the synthesis of this compound, this would involve the reaction of 4-methylbenzaldehyde (B123495) with isopropylamine in the presence of an oxidizing agent. Various catalytic systems, including those based on copper, have been developed to facilitate this transformation under mild conditions. rsc.orgorganic-chemistry.org These one-pot procedures are operationally simple and often utilize readily available and inexpensive reagents. rsc.org

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful tool for the development of more sustainable and efficient synthetic methods. Transition metal catalysis and the use of hypervalent iodine reagents have been successfully applied to the synthesis of N-substituted benzamides.

Transition Metal Catalysis (e.g., Co(III)-catalyzed C-H amidation)

Transition metal-catalyzed C-H activation has revolutionized organic synthesis by allowing for the direct functionalization of otherwise inert C-H bonds. Cobalt(III) catalysis has been effectively employed for the intermolecular amidation of arenes. rsc.orgresearchgate.net This approach allows for the direct formation of an N-aryl bond, which is relevant for the synthesis of certain analogues of this compound.

In a typical reaction, a directing group on the aromatic ring coordinates to the cobalt catalyst, bringing it in close proximity to a C-H bond. The catalyst then facilitates the cleavage of the C-H bond and the subsequent formation of a new C-N bond with an amidating agent. researchgate.net This methodology provides a straightforward route to complex amides with high functional group tolerance and often under oxidant-free conditions. rsc.orgresearchgate.net While direct C-H amidation of toluene (B28343) derivatives to form this compound is not the most common route, the principles are applicable to the synthesis of a wide range of related structures.

Hypervalent Iodine Reagents in Synthesis

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign alternatives to heavy metal-based oxidants in a wide array of organic transformations. acs.orgorganic-chemistry.orgnih.gov In amide synthesis, these reagents can promote the coupling of carboxylic acids and amines under mild conditions. rsc.org

One notable application is in the Hofmann-type rearrangement of primary amides to generate an isocyanate intermediate, which can then be trapped by a carboxylic acid to form a secondary amide. organic-chemistry.orgacs.org Hypervalent iodine compounds like (diacetoxyiodo)benzene (B116549) (PIDA) can facilitate these transformations efficiently. acs.org This approach offers a metal-free pathway for amide bond formation and is characterized by its operational simplicity and the ready availability of the reagents. organic-chemistry.org

Reagent TypeExampleApplication in Amide SynthesisKey Features
Cobalt(III) Catalyst[Cp*Co(CO)I₂]C-H AmidationHigh regioselectivity, oxidant-free conditions
Hypervalent Iodine(III)PIDA (Phenyliodine diacetate)Oxidative amidation, Hofmann rearrangementMetal-free, mild reaction conditions, environmentally benign

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

In the context of this compound synthesis, green approaches focus on several key areas:

Catalysis: The use of catalysts, such as boric acid, allows for the direct condensation of carboxylic acids and amines, avoiding the stoichiometric activating agents used in traditional methods. semanticscholar.orgsciepub.com This significantly improves the atom economy of the reaction. sciepub.com

Solvent Selection: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives, or performing reactions under solvent-free conditions, is a crucial aspect of green synthesis. researchgate.net

Alternative Energy Sources: Microwave irradiation has been explored as a way to accelerate amidation reactions, often leading to shorter reaction times and improved yields.

Bio-catalysis: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), to catalyze amide bond formation represents a highly sustainable approach, operating under mild conditions with high selectivity. nih.gov

By embracing these principles, the synthesis of this compound and its analogues can be achieved in a more sustainable and environmentally responsible manner. ucl.ac.uk

Solvent-Free and Mechanochemical Synthesis

Solvent-free synthesis and mechanochemistry represent a significant shift away from traditional solvent-heavy reaction conditions. Mechanochemistry utilizes mechanical force, such as grinding or milling, to initiate and sustain chemical reactions, often in the absence of any solvent. researchgate.net This technique can lead to shorter reaction times, milder conditions, and reduced waste compared to conventional methods. nih.gov

The synthesis of this compound and its analogues can be effectively achieved under these conditions. One approach involves the direct reaction of a carboxylic acid with an amine using a coupling agent under ball-milling conditions. acs.org For instance, the amidation of carboxylic acids can be performed by grinding the acid with a coupling reagent like carbonyldiimidazole (CDI) before adding the amine, a process that can be conducted entirely in the absence of organic solvents. sigmaaldrich.com

Another powerful solvent-free method is the direct thermal or boric acid-catalyzed amidation of a carboxylic acid (like 4-methylbenzoic acid) and an amine (isopropylamine). researchgate.net This avoids the use of pre-activated carboxylic acid derivatives and often generates water as the only byproduct. While specific yield data for this compound via these advanced methods is not always isolated in broad studies, the general applicability of these techniques to amide formation is well-established, with yields often ranging from good to excellent. rsc.orgacs.org

Table 1: Overview of Solvent-Free Amide Synthesis Methodologies

MethodReactantsActivating Agent/CatalystConditionsTypical Yields
Mechanochemical AmidationCarboxylic Acid + AmineCoupling Reagents (e.g., EDC, CDI)Ball-milling, GrindingGood to Excellent nih.govacs.org
Catalytic Direct AmidationCarboxylic Acid + AmineBoric AcidSolvent-free, HeatingGood researchgate.net
Silane-Mediated CouplingCarboxylic Acid + AmineMethoxysilanesSolvent-freeGood to Excellent rsc.org

Atom Economy and Efficiency Considerations

Atom economy is a fundamental concept of green chemistry that evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the desired final product. nih.gov An ideal, 100% atom-economical reaction incorporates all reactant atoms into the product, generating no waste. chemrxiv.org

When synthesizing this compound, different routes exhibit vastly different atom economies.

Synthesis from an Acyl Chloride: The reaction of 4-methylbenzoyl chloride with isopropylamine is a common method. However, it requires at least two equivalents of the amine or an additional base to neutralize the HCl byproduct. This generates a stoichiometric amount of salt waste (e.g., isopropylammonium chloride), thus lowering the atom economy.

Catalytic Direct Amidation: This approach, where 4-methylbenzoic acid and isopropylamine react directly in the presence of a catalyst, is the most atom-economical route. The only byproduct is water, making it a highly efficient and environmentally friendly option.

Table 2: Atom Economy Comparison of Synthetic Routes

Synthetic RoutePrimary ReactantsKey Reagents/CatalystsMajor ByproductsAtom Economy
From Acyl Chloride4-methylbenzoyl chloride, IsopropylamineBase (e.g., excess amine)Isopropylammonium chlorideModerate
Using Coupling Agent4-methylbenzoic acid, IsopropylamineDCCDicyclohexylurea (DCU)Poor rsc.org
Catalytic Direct Amidation4-methylbenzoic acid, IsopropylamineCatalyst (e.g., Boric Acid)WaterExcellent

Mechanistic Investigations of Reactions Involving N Isopropyl 4 Methylbenzamide

Elucidation of Reaction Pathways for Amidation Reactions

The synthesis of N-substituted benzamides, such as N-Isopropyl-4-methylbenzamide, is frequently achieved through amidation reactions, with palladium-catalyzed cross-coupling methods being particularly prominent. One extensively studied pathway is the palladium-catalyzed amidation of aryl halides. nih.gov A proposed mechanism for this transformation involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by a migratory insertion step and subsequent reductive elimination to yield the final amide product. organic-chemistry.org

An alternative and efficient pathway involves the direct C-H amidation of aromatic ketones, a transformation for which an electron-deficient palladium complex, such as Pd(OTf)2, has been shown to be crucial. acs.org This method bypasses the need for pre-functionalized starting materials like aryl halides. The reaction mechanism is distinct from pathways involving nitrene intermediates. acs.org Furthermore, palladium-catalyzed decarboxylative amidation of α-oxocarboxylic acids with secondary amides presents another route to imide synthesis, expanding the repertoire of amidation strategies. rsc.org In this process, reagents like Pd(OAc)2 and K2S2O8 facilitate the coupling. rsc.org

The general catalytic cycle for palladium-catalyzed amidation of aryl halides with isocyanides can be summarized as follows:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) intermediate.

Migratory Insertion: The isocyanide inserts into the Aryl-Pd bond.

Reductive Elimination: The resulting species undergoes reductive elimination to form the N-aryl-N'-alkyl-formamidine, which is then hydrolyzed to the amide, regenerating the Pd(0) catalyst. organic-chemistry.org

This approach is valued for avoiding the use of toxic reagents like carbon monoxide and harsh acid chlorides, offering a milder alternative to traditional methods. organic-chemistry.org

Studies on Isomerization Processes (e.g., N-allylamides)

The isomerization of N-allyl amides into enamides is a significant transformation, as enamides are important structural motifs in various natural products and are valuable reagents for asymmetric synthesis. acs.org While transition metal-catalyzed isomerization of N-allyl amides often results in poor to modest E:Z selectivity, specific catalytic systems have been developed to achieve high geometric control. nih.gov

Ruthenium catalysts, particularly CpRu(CH3CN)3PF6, have demonstrated exceptional performance in the isomerization of a wide range of N-allyl amides to form Z-di-, tri-, and even tetrasubstituted enamides with high geometric selectivity. nih.govnih.gov This method is notable for its ability to produce the thermodynamically less stable Z-isomer preferentially. nih.gov

The proposed mechanism for this highly selective isomerization involves a chelation-controlled C-H activation. nih.gov The spatial orientation of the original olefin and the amide group is conserved across various substrates, which supports this mechanistic hypothesis. The selectivity of the reaction is sensitive to the catalyst's coordination sphere; for instance, the addition of a phosphine (B1218219) ligand like PPh3 can disrupt the selectivity, leading to a mixture of E and Z isomers. This suggests that three open coordination sites on the ruthenium catalyst are necessary to achieve high Z-selectivity. nih.gov

Table 1: Catalyst Systems in N-Allylamide Isomerization This table summarizes catalyst systems and their observed selectivity in the isomerization of N-allylamides.

Catalyst System Predominant Isomer Selectivity Reference
CpRu(CH3CN)3PF6 Z-enamide Excellent (>20:1 Z:E) nih.gov
Rhodium Hydrides E/Z Mixture Varies researchgate.net
Iron Pentacarbonyl E/Z Mixture Varies researchgate.net
CpRu(CH3CN)3PF6 + PPh3 ~1:1 E:Z Mixture Poor nih.gov

C-H Bond Activation Mechanisms

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and N-substituted benzamides are excellent substrates for such transformations. The amide functional group can act as a directing group, guiding a transition metal catalyst to a specific C-H bond, most commonly the ortho C-H bond of the benzoyl moiety.

Palladium-catalyzed C-H activation is a well-established method for this purpose. rsc.org The mechanism typically involves the coordination of the amide's oxygen atom to the palladium center, which positions the catalyst in proximity to the ortho C-H bond. This facilitates the cleavage of the C-H bond and the formation of a cyclometalated intermediate, often a five-membered palladacycle. acs.orgresearchgate.net The development of novel bifunctional ligands that actively participate in and accelerate the C-H cleavage step has been crucial for improving the reactivity and efficiency of these transformations. nih.gov These ligands can enhance the affinity between the substrate and the catalyst, facilitating the C-H activation process. nih.gov

The use of an 8-aminoquinoline (B160924) group as a bidentate directing group has enabled the palladium-catalyzed regioselective activation of both C(sp2)-H and C(sp3)-H bonds in benzamides and other carboxamides, allowing for subsequent functionalization, such as silylation. nih.gov The reaction proceeds through a palladacycle intermediate, and the directing group can be readily removed after the desired transformation. nih.gov

Role of Intermediates in Reaction Progression

The progression and outcome of transition metal-catalyzed reactions are dictated by the formation and reactivity of various intermediates. In the context of reactions involving this compound and related structures, several key intermediates have been proposed and, in some cases, isolated and characterized.

In palladium-catalyzed ortho-C-H amidation of aromatic ketones, cyclopalladation complexes are key intermediates. acs.org The isolation and characterization of these palladacycles, including through X-ray crystallography, provide strong evidence for the reaction mechanism and confirm the role of the directing group in facilitating C-H activation. These stable intermediates confirm that the reaction does not proceed through a transient nitrene species. acs.org

For palladium-catalyzed amidation of aryl halides, the catalytic cycle involves distinct organometallic intermediates. organic-chemistry.org After the initial oxidative addition of the aryl halide to Pd(0), a Pd(II)-aryl complex is formed. This species then undergoes further transformation, such as migratory insertion, before the final reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst. organic-chemistry.org

In the ruthenium-catalyzed isomerization of N-allyl amides, a chelated metal-amide complex is the crucial intermediate that controls the reaction's high stereoselectivity. nih.gov The formation of this stable, chelated structure is believed to be responsible for orienting the substrate in a way that leads to the preferential formation of the Z-enamide isomer. nih.gov

Table 2: Key Intermediates in Reactions Involving Benzamides This table outlines key reaction intermediates and the mechanistic pathways they are associated with.

Intermediate Type Associated Reaction Metal Catalyst Mechanistic Role Reference
Cyclopalladated Complex (Palladacycle) C-H Bond Activation/Amidation Palladium Facilitates regioselective C-H cleavage acs.org
Pd(II)-Aryl Complex Amidation of Aryl Halides Palladium Product of oxidative addition, precursor to C-N bond formation organic-chemistry.org
Chelation-Controlled Ru Complex Isomerization of N-Allylamides Ruthenium Controls stereoselectivity towards Z-enamide nih.gov

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. In the case of N-Isopropyl-4-methylbenzamide, ¹H and ¹³C NMR studies provide definitive evidence for its structural composition.

In ¹H NMR, the chemical environment of each proton is revealed. The spectrum is expected to show distinct signals corresponding to the aromatic protons on the p-substituted benzene (B151609) ring, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the amide proton (N-H), and the protons of the methyl group attached to the benzene ring. The integration of these signals would confirm the number of protons in each unique environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to piece together the connectivity of the molecule.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. A predicted spectrum would display unique signals for each carbon atom in a distinct electronic environment. This includes the carbonyl carbon of the amide, the quaternary aromatic carbon bonded to the carbonyl group, the aromatic carbons bearing hydrogen atoms, the quaternary aromatic carbon bonded to the methyl group, the methine carbon of the isopropyl group, and the two equivalent methyl carbons of the isopropyl group, as well as the carbon of the methyl group on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to C=O) 7.6 - 7.8 ~129
Aromatic CH (meta to C=O) 7.1 - 7.3 ~128
Isopropyl CH 4.1 - 4.3 ~42
Isopropyl CH₃ 1.2 - 1.4 ~22
Aromatic CH₃ 2.3 - 2.5 ~21
Amide NH 5.8 - 6.2 (broad) N/A
Carbonyl C=O N/A ~167
Aromatic C (ipso to C=O) N/A ~132

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule. The analysis of this compound would reveal characteristic vibrational modes.

The IR spectrum is expected to show a strong absorption band for the C=O (carbonyl) stretching of the amide group, typically found in the region of 1630-1680 cm⁻¹. Another key feature is the N-H stretching vibration of the secondary amide, which usually appears as a sharp band around 3300 cm⁻¹. The C-N stretching vibration would be observed in the 1200-1400 cm⁻¹ range. Additionally, C-H stretching vibrations from the aromatic ring and the alkyl groups would be visible around 2850-3100 cm⁻¹, and aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅NO), the calculated monoisotopic mass is approximately 177.1154 u.

High-Resolution Mass Spectrometry (HRMS) would be able to confirm this exact mass, thereby validating the molecular formula. The mass spectrum would also display a characteristic fragmentation pattern. Common fragmentation pathways for this molecule could include the loss of the isopropyl group, leading to a fragment ion corresponding to 4-methylbenzamide (B193301), and the alpha-cleavage adjacent to the carbonyl group, providing further structural evidence.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies

A single crystal X-ray diffraction study of this compound would provide precise atomic coordinates. This data allows for the accurate measurement of all bond lengths and angles. For instance, it would confirm the planarity of the benzene ring and the geometry of the amide group. It would also reveal the torsional angle between the plane of the aromatic ring and the amide plane, which is a key conformational feature of benzamide (B126) derivatives.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

One of the most significant insights from X-ray crystallography is the visualization of intermolecular forces that govern the crystal packing. For this compound, a prominent interaction is expected to be hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. It is highly probable that these hydrogen bonds link molecules together in the crystal lattice, forming chains or more complex networks that stabilize the solid-state structure. The precise geometry of these N-H···O hydrogen bonds, including the donor-acceptor distance and the angle, would be accurately determined from the crystallographic data.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. researchgate.netresearchgate.net By solving the Schrödinger equation in an approximate manner, DFT calculations can predict a variety of molecular properties, including optimized geometry, electronic energies, and the distribution of electron density. For N-Isopropyl-4-methylbenzamide, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate key aspects of its reactivity and stability. tandfonline.com

The electronic properties of this compound are largely dictated by the interplay between the aromatic ring, the amide group, and the alkyl substituents. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's chemical reactivity. The HOMO is typically localized on the electron-rich p-toluoyl group, while the LUMO may be distributed over the amide functionality. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, making it a likely center for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the N-H group is electron-deficient and can act as a hydrogen bond donor. These features are critical for understanding intermolecular interactions, including those with biological targets. tandfonline.comresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape and flexibility. This compound possesses several rotatable bonds, primarily around the amide linkage and the isopropyl group. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule over time, providing insights into its dynamic behavior in different environments, such as in aqueous solution. acs.orgacs.org

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. By simulating the molecule for a sufficient period (nanoseconds to microseconds), one can observe the accessible conformations and the transitions between them. For this compound, a key aspect to investigate is the rotational barrier around the C-N bond of the amide group, which can influence the relative orientation of the aromatic ring and the isopropyl substituent.

Conformational analysis can also be performed using systematic or random searches of the potential energy surface. These studies can identify the lowest energy conformers (the most stable shapes) of the molecule. The relative energies of different conformers can be calculated using DFT or other quantum mechanical methods to determine their populations at a given temperature. Understanding the preferred conformation is crucial for predicting how the molecule might fit into a biological receptor's binding site. researchgate.netnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking (Theoretical Modeling of Ligand-Target Interactions)

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For a class of compounds like benzamide (B126) derivatives, which are known to exhibit a range of biological activities, QSAR models can be developed to predict the activity of new, unsynthesized analogs. umpr.ac.idrsc.org These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds with known activities. Statistical methods are then used to create a mathematical equation that relates these descriptors to the activity. For this compound, a QSAR model could predict its potential efficacy based on descriptors derived from its structure. nih.govsemanticscholar.org

Molecular docking is a computational method used to predict the preferred orientation of a molecule (the ligand) when bound to a specific target, typically a protein or enzyme. semanticscholar.orgresearchgate.netmdpi.com This technique is instrumental in drug discovery for understanding the molecular basis of a drug's action and for designing more potent inhibitors. nih.govresearchgate.net If a biological target for this compound is known or hypothesized, molecular docking can be used to simulate its binding to the active site. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity. semanticscholar.org The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. umpr.ac.idqub.ac.uk

Table 2: Key Molecular Descriptors for QSAR and Docking of this compound

Descriptor Type Example Descriptors Relevance
Electronic Partial charges, Dipole moment Governs electrostatic interactions.
Steric Molecular volume, Surface area Influences the fit within a binding site.
Hydrophobic LogP Determines partitioning between aqueous and lipid environments.

Aromaticity and Stability Studies (e.g., HOMA)

The benzene (B151609) ring is a fundamental structural feature of this compound, and its aromaticity is a key determinant of the molecule's stability and reactivity. Aromaticity can be quantified using various computational indices. One of the most common is the Harmonic Oscillator Model of Aromaticity (HOMA). rsc.org The HOMA index is calculated based on the geometric parameters of the ring, specifically the carbon-carbon bond lengths. For a perfectly aromatic system like benzene, the HOMA value is close to 1, while for non-aromatic systems, it is close to 0.

Substituents on the benzene ring can influence its aromaticity. aip.orgaip.orgnih.gov For this compound, the electron-donating methyl group and the electron-withdrawing N-isopropylcarboxamide group will have opposing effects on the electron density of the ring, which can be reflected in the HOMA value. DFT calculations can provide the optimized geometry of the molecule, from which the C-C bond lengths can be obtained to calculate the HOMA index. This analysis can reveal how the electronic effects of the substituents modulate the aromatic character of the phenyl ring. nih.gov

Prediction of Spectroscopic Parameters (e.g., GIAO for NMR shifts)

Computational methods can be used to predict various spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. acs.orgimist.maresearchgate.net By performing GIAO calculations at the DFT level, it is possible to predict the 1H and 13C NMR chemical shifts for this compound. nih.govjoaquinbarroso.com

The predicted chemical shifts can be compared with experimental data to confirm the structure of the compound. These calculations are sensitive to the molecular geometry, so an accurate optimized structure is essential for obtaining reliable results. The predicted NMR spectrum can also help in the assignment of ambiguous signals in the experimental spectrum. The computational prediction of spectroscopic parameters serves as a powerful complementary tool to experimental spectroscopy.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Chemical Reactivity and Derivatization of N Isopropyl 4 Methylbenzamide

Functionalization at the Aromatic Ring

The aromatic ring of N-Isopropyl-4-methylbenzamide is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of benzene (B151609) derivatives. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the methyl group (-CH₃) and the N-isopropylamido group (-C(O)NH-iPr).

The methyl group is an activating, ortho-, para- directing group due to hyperconjugation and weak inductive effects. The N-isopropylamido group is also activating and ortho-, para- directing, owing to the resonance donation of the nitrogen lone pair into the aromatic ring. Given that the two substituents are para to each other, the positions ortho to the N-isopropylamido group (C2 and C6) and ortho to the methyl group (C3 and C5) are activated. The steric hindrance from the isopropyl group may influence the substitution pattern, potentially favoring substitution at the less hindered C3 and C5 positions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄N-Isopropyl-4-methyl-3-nitrobenzamide and N-Isopropyl-4-methyl-2-nitrobenzamide
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃2-Bromo-N-isopropyl-4-methylbenzamide and 3-Bromo-N-isopropyl-4-methylbenzamide
Friedel-Crafts AcylationRCOCl, AlCl₃2-Acyl-N-isopropyl-4-methylbenzamide and 3-Acyl-N-isopropyl-4-methylbenzamide
Friedel-Crafts AlkylationRCl, AlCl₃2-Alkyl-N-isopropyl-4-methylbenzamide and 3-Alkyl-N-isopropyl-4-methylbenzamide
SulfonationSO₃, H₂SO₄N-Isopropyl-4-methyl-2-sulfonic acid and N-Isopropyl-4-methyl-3-sulfonic acid

Modifications at the Amide Nitrogen

The amide nitrogen in this compound possesses a lone pair of electrons and an acidic proton, allowing for several modifications.

N-Alkylation and N-Arylation: The amide can be deprotonated with a strong base to form an amidate anion, which can then act as a nucleophile in reactions with alkyl or aryl halides to yield N,N-disubstituted benzamides.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 4-methylbenzoic acid and isopropylamine (B41738). This reaction is typically slow and often requires elevated temperatures.

Reduction: The amide can be reduced to the corresponding amine, N-isopropyl-4-methylbenzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Side Chain (Isopropyl Group) Derivatization

Direct functionalization of the isopropyl group presents a greater challenge due to the inertness of its C-H bonds. However, modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer pathways for its derivatization.

Palladium-catalyzed C(sp³)-H activation has emerged as a powerful tool for the functionalization of aliphatic side chains. nih.gov By employing a suitable directing group, it is possible to achieve site-selective arylation, alkenylation, or alkynylation of one of the prochiral methyl groups of the isopropyl moiety. nih.gov This approach allows for the construction of chiral centers and the introduction of diverse functional groups. nih.govchemrxiv.orgacs.orgsnnu.edu.cn

Synthesis of Benzamide (B126) Analogues with Modified Phenyl Ring Substitutions

The synthesis of benzamide analogues with various substituents on the phenyl ring is a common strategy in medicinal chemistry to explore structure-activity relationships. A variety of N-substituted benzamide derivatives have been synthesized and evaluated for their biological activities. researchgate.net

One approach involves starting with a substituted benzoic acid, which is then converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acid chloride with isopropylamine yields the desired N-isopropylbenzamide analogue. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly form the amide bond between the carboxylic acid and the amine.

In a study focused on developing potential protein kinase inhibitors, a series of 4-methylbenzamide (B193301) derivatives were synthesized. nih.gov The core structure was modified by introducing various substituted purines at the methyl group of the 4-methylbenzamide backbone, showcasing derivatization at a different position of the molecule. nih.gov

Table 2: Examples of Synthesized N-Isopropylbenzamide Analogues

Analogue NamePhenyl Ring Substituent(s)Starting Material (Benzoic Acid Derivative)
N-Isopropyl-4-nitrobenzamide chemicalbook.com4-NO₂4-Nitrobenzoic acid
N-Isopropyl-4-methoxybenzamide chemicalbook.com4-OCH₃4-Methoxybenzoic acid
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide researchgate.net2-Cl, 4-F, 5-NH₂5-Amino-2-chloro-4-fluorobenzoic acid
N-Isopropyl-4-(2-methylhydrazinomethyl)benzamide 4-(CH₂NHNHCH₃)4-(Chloromethyl)benzoic acid

Applications in Hypervalent Iodine Chemistry

Hypervalent iodine reagents are versatile and environmentally benign oxidizing agents that have found broad application in organic synthesis. In the context of amide chemistry, these reagents can mediate a variety of transformations.

One of the most well-known reactions involving amides and hypervalent iodine reagents is the Hofmann rearrangement . wikipedia.org This reaction converts a primary amide to a primary amine with one fewer carbon atom via an isocyanate intermediate. While this compound is a secondary amide and thus not a direct substrate for the classical Hofmann rearrangement, the underlying principles of reactivity with hypervalent iodine reagents are relevant. For instance, reagents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) can be used to effect oxidative cyclizations and other rearrangements of N-aryl amides. okstate.edu

The reaction of N-aryl amides with hypervalent iodine reagents can lead to the formation of nitrenium ions, which can then undergo intramolecular C-H amination to form heterocyclic products. This reactivity highlights the potential of using hypervalent iodine chemistry to further functionalize derivatives of this compound, particularly those incorporating an N-aryl group.

Analytical Methodologies and Purity Assessment

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Quantitative Analysis

Chromatographic methods are central to assessing the purity of N-Isopropyl-4-methylbenzamide and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for separating the compound from impurities and reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A common stationary phase for amide analysis is a C16-amide column. sigmaaldrich.com Detection is typically achieved using a UV detector, as the aromatic ring in this compound absorbs ultraviolet light. sigmaaldrich.com Quantitative analysis is performed by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for purity assessment, particularly for volatile and thermally stable compounds. For less volatile compounds or those containing polar functional groups, derivatization may be necessary to improve chromatographic behavior. weber.hu In the case of N,N-dialkyl benzamides, GC-MS has been used for determination following a derivatization step. nih.gov The choice of column is critical, with capillary columns like those with a diphenyl dimethyl polysiloxane stationary phase being suitable for separating a wide range of organic compounds. thaiscience.info

Interactive Table: Representative Chromatographic Conditions for Amide Analysis

Parameter HPLC GC
Column Discovery RP-Amide C16, 15 cm × 4.6 mm, 5 µm Rtx-5 amine, 30 m × 0.32 mm × 1.50 µm
Mobile Phase/Carrier Gas Methanol/25mM monopotassium phosphate, pH 3.0 (20:80) Helium
Flow Rate 2 mL/min 2 mL/min
Column Temperature 30 °C Programmed temperature gradient
Detector UV, 254 nm Mass Spectrometer (MS)

| Injection Volume | 10 µL | 1 µL (split injection) |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for real-time monitoring of the synthesis of this compound. rsc.org It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and selectivity. rsc.org This allows for the tracking of reactants, intermediates, and the final product throughout the course of the reaction.

During the synthesis of this compound, which can be achieved through methods like the reaction of 4-methylbenzoyl chloride with isopropylamine (B41738), small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the LC-MS system. The mass spectrometer can be set to monitor the specific mass-to-charge ratio (m/z) of the starting materials and the expected product. This enables the chemist to follow the consumption of reactants and the formation of the this compound product over time. waters.com The data obtained can be used to determine the reaction kinetics, identify the optimal reaction time, and detect the formation of any side products or impurities. The use of LC-MS can significantly improve the efficiency of the synthesis process by providing critical information without the need for extensive sample workup. waters.com

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simple and rapid means for determining the concentration of this compound in solution. This technique relies on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. The aromatic benzamide (B126) core of this compound contains chromophores that give rise to characteristic absorption bands.

The UV spectrum of benzamide, a parent compound, shows absorption maxima that can be used for quantification. nist.gov Similarly, substituted benzamides will exhibit absorption in the UV range. researchgate.net To determine the concentration of this compound, a solution of the compound in a suitable solvent (e.g., ethanol or heptane) is prepared, and its absorbance is measured at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For aromatic amides, derivatization with a chromogenic reagent can sometimes be employed to shift the absorbance to the visible region, which can reduce interference from other UV-absorbing species. tandfonline.comrasayanjournal.co.in

Interactive Table: UV-Vis Absorption Data for Related Benzamide Compounds

Compound Wavelength of Maximum Absorbance (λmax) Molar Absorptivity (ε) Solvent
Benzamide ~225 nm Not specified Not specified
4-Methylbenzamide (B193301) Not specified Not specified Not specified

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Synthesis

The synthesis of N-substituted benzamides, including N-Isopropyl-4-methylbenzamide, is a cornerstone of organic chemistry. Traditional methods often require harsh reaction conditions or the use of stoichiometric activating agents, leading to significant waste. nih.gov Current research is heavily focused on the development of novel catalytic systems that offer milder reaction conditions, higher yields, and greater atom economy.

One promising area is the use of transition metal catalysts . Palladium-catalyzed reactions, for instance, have been developed for the hydroarylation of N-propargyl benzamides to form N-allylbenzamide derivatives, showcasing the versatility of palladium in forming C-N bonds under specific conditions. nih.gov Another avenue of exploration involves the use of more earth-abundant and less toxic metals. For example, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. researchgate.net This method is particularly attractive due to the low toxicity and cost-effectiveness of titanium-based catalysts.

Beyond metal-based systems, organocatalysis is also gaining traction. The use of boronic acid catalysts in amidation reactions is being investigated, with studies suggesting a mechanism that involves the concerted action of multiple boron atoms to activate the carboxylic acid. nih.gov These organocatalytic approaches avoid the issues of metal contamination in the final product, which is a significant advantage in pharmaceutical applications.

The development of these novel catalytic systems is crucial for the sustainable and efficient synthesis of this compound and its analogs, paving the way for more environmentally friendly and economically viable production methods.

Catalyst TypeExample CatalystReaction TypeKey Advantages
Transition Metal Palladium ComplexesHydroarylation, AminocarbonylationHigh efficiency, versatility in C-N bond formation. nih.gov
Transition Metal Titanium Tetrafluoride (TiF4)Direct AmidationLow toxicity, cost-effective, efficient for various substrates. researchgate.net
Organocatalyst Boronic AcidsDirect AmidationAvoids metal contamination, mild reaction conditions. nih.gov

Advanced Computational Approaches for Structure-Function Prediction

The integration of computational chemistry into the research and development pipeline has revolutionized the way scientists understand and predict the properties of molecules. For this compound and its derivatives, advanced computational approaches are being employed to elucidate structure-function relationships, thereby guiding the synthesis of new compounds with desired activities.

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in this domain. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzamide (B126) derivatives, QSAR has been used to study their antimicrobial and anticancer activities, identifying key structural features that contribute to their efficacy. nih.govacs.org These models can then be used to predict the activity of novel, unsynthesized benzamide analogs, saving significant time and resources in the discovery phase.

Molecular docking is another powerful technique that simulates the interaction between a small molecule and a protein target at the atomic level. This method is instrumental in understanding the binding mode of benzamide derivatives to their biological targets and in designing new molecules with improved binding affinity and selectivity. chemrxiv.org For instance, molecular docking has been used to study the interaction of benzamide derivatives with enzymes like histone deacetylases (HDACs), providing insights into the key interactions that govern their inhibitory activity. chemrxiv.org

Furthermore, in silico design methodologies are being used to create novel benzamide derivatives with specific desired properties. eurekalert.org These approaches utilize computational tools to design molecules with optimized characteristics, such as enhanced biological activity or improved pharmacokinetic profiles, before they are synthesized in the laboratory.

Computational ApproachApplication for Benzamide DerivativesKey Insights
QSAR Predicting antimicrobial and anticancer activity. nih.govacs.orgIdentification of key structural descriptors correlated with biological activity.
Molecular Docking Simulating binding to protein targets (e.g., HDACs). chemrxiv.orgUnderstanding binding modes and designing molecules with improved affinity.
In Silico Design Creating novel benzamide analogs with desired properties. eurekalert.orgRational design of compounds with potentially enhanced efficacy and safety profiles.

Rational Design of Chemically Active Benzamide Scaffolds

The concept of rational design is central to modern medicinal chemistry and materials science. It involves the deliberate and iterative design of molecules with specific biological or chemical functions based on a thorough understanding of their structure-activity relationships (SAR). nih.gov For the benzamide scaffold, including that of this compound, rational design principles are being applied to develop new compounds with enhanced or novel activities.

A key aspect of rational design is the systematic modification of the benzamide core structure to probe the effects of different substituents on its chemical and biological properties. semanticscholar.org For example, studies on various N-substituted benzamides have revealed that the nature and position of substituents on both the phenyl ring and the amide nitrogen can significantly influence their activity as, for instance, histone deacetylase inhibitors. researchgate.net This knowledge allows for the targeted synthesis of derivatives with improved potency and selectivity.

Pharmacophore modeling is a computational technique that plays a crucial role in the rational design process. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. researchgate.net By identifying the pharmacophore of a series of active benzamide derivatives, researchers can design new molecules that retain these essential features while possessing other desirable properties, such as improved solubility or metabolic stability. acs.org

The insights gained from SAR studies and pharmacophore modeling enable the design of focused libraries of benzamide analogs with a higher probability of exhibiting the desired chemical or biological activity. This approach is significantly more efficient than traditional screening of large, random chemical libraries.

Integration with High-Throughput Experimentation and Automation

The fields of chemical synthesis and screening are undergoing a paradigm shift with the increasing adoption of high-throughput experimentation (HTE) and automation. These technologies enable the rapid synthesis and evaluation of large numbers of compounds, dramatically accelerating the pace of discovery.

High-throughput synthesis platforms are being developed for the parallel synthesis of amide and benzamide libraries. researchgate.net These automated systems can perform numerous reactions simultaneously under a variety of conditions, allowing for the rapid generation of diverse chemical libraries for screening. For example, automated platforms can be used to efficiently carry out amide bond formation reactions, a key step in the synthesis of this compound and its derivatives. researchgate.net

High-throughput screening (HTS) allows for the rapid biological evaluation of large compound libraries. nih.gov By combining HTS with automated synthesis, researchers can quickly identify benzamide derivatives with promising biological activities from large and diverse chemical libraries. This integrated approach of automated synthesis and screening is a powerful engine for the discovery of new drug candidates and other chemically active molecules.

TechnologyApplication in Benzamide ResearchImpact on Discovery and Development
High-Throughput Synthesis Parallel synthesis of benzamide libraries. researchgate.netRapid generation of diverse compounds for screening.
Robotic Platforms & AI Automated planning and execution of multi-step syntheses. nih.govsemanticscholar.orgIncreased efficiency, reproducibility, and reduced manual labor.
High-Throughput Screening Rapid biological evaluation of large compound libraries. nih.govAccelerated identification of bioactive benzamide derivatives.

Q & A

Q. Advanced Research Focus

  • Positron Emission Tomography (PET) : Carbon-11 or fluorine-18 labeling enables real-time tracking of receptor binding. For instance, a related benzamide compound ([¹¹C]4) was used to image metabotropic glutamate receptors in primate brains, with autoradiography confirming target specificity .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff) by immobilizing the compound on a sensor chip and measuring interactions with proteins .

How can researchers optimize reaction yields while minimizing by-products in this compound synthesis?

Q. Advanced Research Focus

  • Condition screening : Test solvents (DMF vs. CH3CN) and coupling agents (EDC•HCl vs. HBTU) to improve efficiency. For example, HBTU in CH3CN increased yields by 20% for a pyrimidine-linked benzamide .
  • Catalyst additives : Use HOBt or DMAP to suppress racemization in amide bond formation .
  • Temperature control : Reflux in THF/iPrOH at 80°C reduces side reactions like hydrolysis .

What methodologies are recommended for resolving discrepancies in solubility or stability data?

Q. Basic Research Focus

  • Solubility assays : Measure in buffered solutions (pH 1–12) using UV-Vis spectroscopy. For example, a trifluoromethyl benzamide derivative showed pH-dependent solubility, with poor solubility in acidic conditions .
  • Stability studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and LC-MS to identify degradation products .

How can X-ray crystallography enhance structural insights into this compound derivatives?

Q. Advanced Research Focus

  • High-resolution data collection : Use synchrotron radiation for sub-Å resolution. SHELXE (experimental phasing) and SHELXL (refinement) are critical for resolving disorder in isopropyl groups .
  • Twinned data handling : SHELXL’s TWIN/BASF commands correct for crystal twinning, as seen in a fluorobenzamide structure .

What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Q. Advanced Research Focus

  • Process analytical technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy .
  • Design of Experiments (DoE) : Identify critical parameters (e.g., reagent stoichiometry, temperature) using factorial designs .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.